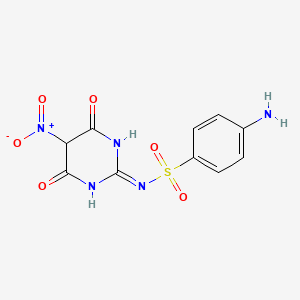
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide, also known as CPI, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. CPI belongs to a class of compounds known as nicotinamide derivatives and has been shown to have a variety of effects on the central nervous system. In
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate specific populations of neurons.
作用機序
The exact mechanism of action of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of processes in the central nervous system, including synaptic plasticity and cognitive function. By modulating the activity of this receptor, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide may be able to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death in animal models of Parkinson's disease. N-(1-cycloheptyl-3-piperidinyl)isonicotinamide has been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory processes.
実験室実験の利点と制限
One advantage of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is that it is a selective modulator of the α7 nAChR, allowing for specific activation of this receptor. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is that it has a relatively short half-life, which can make it difficult to study in vivo. Additionally, the precise dosing of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can be challenging, as it can have different effects at different concentrations.
将来の方向性
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)isonicotinamide. One area of interest is the development of more potent and selective modulators of the α7 nAChR, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide and its effects on the central nervous system.
Conclusion
In conclusion, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is a compound that has been widely studied for its potential therapeutic applications in neurological disorders. It acts as a positive allosteric modulator of the α7 nAChR and has been shown to improve cognitive function and protect against neurodegeneration. While there are limitations to studying N-(1-cycloheptyl-3-piperidinyl)isonicotinamide, such as its short half-life, there are also many future directions for research on this compound. Overall, N-(1-cycloheptyl-3-piperidinyl)isonicotinamide is a promising compound with potential applications in the field of neuroscience.
合成法
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinic acid with cycloheptylamine, followed by the addition of piperidine and acetic anhydride. This process results in the formation of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide with a yield of approximately 60%. The purity of the compound can be further improved through recrystallization.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(15-9-11-19-12-10-15)20-16-6-5-13-21(14-16)17-7-3-1-2-4-8-17/h9-12,16-17H,1-8,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJSUQHZCCYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B6135787.png)
![3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6135790.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6135802.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6135809.png)

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135813.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6135817.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6135840.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)
![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)